molecular formula C13H18FN3O B2905649 2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide CAS No. 883817-27-4

2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide

Cat. No. B2905649
CAS RN: 883817-27-4
M. Wt: 251.305
InChI Key: MKYHXDARARLYAE-UHFFFAOYSA-N
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Description

“2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide” is a chemical compound with the linear formula C13H18FN3O . It has a CAS number of 883817-27-4 and a molecular weight of 251.306 .


Molecular Structure Analysis

The molecular structure of “2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide” includes a piperazine ring, which often adopts a chair conformation . The compound also contains a fluorobenzoyl group and an ethylamine group attached to the piperazine ring .


Chemical Reactions Analysis

While specific chemical reactions involving “2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide” are not available, related compounds have been studied. For example, the fluorination reaction of a similar compound was analyzed using various radioanalytical methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide” include a molecular weight of 251.306 . The compound’s log P value, a measure of its lipophilicity, is not directly available but can be inferred from similar compounds .

Scientific Research Applications

Anticancer Activity

The compound has shown potential in the development of anticancer drugs. Its structure, which includes a piperazine moiety and a fluorine atom, has been associated with cytotoxicity against cancer cells. For instance, similar benzoxazole derivatives have been evaluated for their cytotoxic effects on human A-549 lung carcinoma cells, indicating the potential of such compounds in cancer therapy .

Rational Drug Design

The compound’s structure is suitable for rational drug design, particularly in dermatology and rheumatology. Its molecular framework allows for modifications that can lead to the development of targeted therapies for various skin conditions and rheumatic diseases .

properties

IUPAC Name

2-fluoro-N-(2-piperazin-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O/c14-12-4-2-1-3-11(12)13(18)16-7-10-17-8-5-15-6-9-17/h1-4,15H,5-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYHXDARARLYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide

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